REACTION_CXSMILES
|
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5]>O>[CH2:3]([C:2](=[CH:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH:1]=[O:6])[CH2:4][CH3:5]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The stream was cooled (cooler and separator
|
Type
|
CUSTOM
|
Details
|
At the separator an organic phase and an aqueous phase were formed
|
Name
|
2-propylheptenal
|
Type
|
|
Smiles
|
C(CC)C(C=O)=CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |